N-(5-amino-2-methylphenyl)benzenesulfonamide
Description
Contextual Significance within Benzenesulfonamide (B165840) Chemistry
The benzenesulfonamide scaffold is a cornerstone in the development of therapeutic agents. mdpi.com This is largely due to the sulfonamide group's ability to mimic a carboxylic acid group and act as a versatile hydrogen bond donor and acceptor, allowing it to interact with a variety of biological targets. scbt.com Compounds incorporating this functional group have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. cerradopub.com.brchimia.ch
The specific substitution pattern of N-(5-amino-2-methylphenyl)benzenesulfonamide, with an amino group at the 5-position and a methyl group at the 2-position of the N-phenyl ring, is crucial in defining its potential chemical and biological profile. The amino group can serve as a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov Additionally, the electronic and steric properties imparted by the amino and methyl groups can significantly influence the molecule's binding affinity and selectivity for specific biological targets.
Overview of Research Trajectories for Related Chemical Entities
Research into benzenesulfonamide derivatives continues to be an active and fruitful area of investigation. A significant focus of this research is the inhibition of various enzymes, which is often implicated in a range of diseases.
Enzyme Inhibition:
A primary area of exploration for benzenesulfonamide derivatives is their role as enzyme inhibitors. Notably, they are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. chimia.ch The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme. mdpi.com
Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant to the treatment of Alzheimer's disease. nih.gov The structural diversity of benzenesulfonamides allows for the fine-tuning of their inhibitory potency and selectivity.
Anticancer and Antimicrobial Applications:
The antiproliferative activity of benzenesulfonamide derivatives against various cancer cell lines is another major research avenue. cerradopub.com.br Their mechanisms of action can be diverse, including the aforementioned inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX), which are involved in tumor progression and metastasis. cerradopub.com.brnih.gov
In the realm of infectious diseases, sulfonamides were among the first effective antimicrobial agents and continue to be a scaffold for the development of new antibacterial drugs. epa.gov Research is ongoing to develop novel sulfonamide derivatives that can overcome the challenge of antibiotic resistance.
The following table summarizes the research applications of some benzenesulfonamide derivatives with substitution patterns analogous to this compound.
| Compound Class | Research Application | Key Findings |
| Heterocyclic substituted benzenesulfonamides | Carbonic Anhydrase IX (CA IX) inhibition | Potent and selective inhibition in the nanomolar range, demonstrating potential for anticancer applications. nih.gov |
| Beta-lactam-substituted benzenesulfonamides | Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) inhibition | Potent inhibitors of hCA I and II, and AChE, with some derivatives showing promising anticancer activity. mdpi.com |
| Benzenesulfonamides with benzamide (B126) moiety | Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) inhibition | Significant inhibitory potential against hCA I, hCA II, and AChE at nanomolar levels. nih.gov |
| Thiazolone-benzenesulfonamides | Anticancer and Antimicrobial agents | Significant inhibitory effects against breast cancer cell lines and antibacterial activity. cerradopub.com.br |
Academic Relevance and Future Research Potential
While direct research on this compound is limited, its chemical structure presents several avenues for future investigation. The presence of a primary amino group makes it an ideal starting material for the synthesis of a wide range of derivatives. For instance, it could be used to create novel Schiff bases, amides, or be incorporated into more complex heterocyclic systems, each with the potential for unique biological activities.
Future research could focus on the following areas:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. Following this, a thorough characterization of its physicochemical properties and spectral data would be necessary.
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly enzymes like carbonic anhydrases, kinases, and proteases, could reveal potential therapeutic applications.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the amino group could lead to the identification of compounds with enhanced potency and selectivity. SAR studies would provide valuable insights into the structural requirements for a desired biological activity.
The academic relevance of this compound lies in its potential as a building block for the discovery of new chemical entities with valuable pharmacological properties. Its exploration could contribute to the ever-expanding field of medicinal chemistry and the development of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQTCSGEXESKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259014 | |
| Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-20-2 | |
| Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(5-amino-2-methylphenyl)benzenesulfonamide
The traditional synthesis of this compound typically involves the formation of a sulfonamide bond between an appropriately substituted aniline (B41778) and a benzenesulfonyl chloride derivative. This is often followed by the reduction of a nitro group to the desired amine functionality.
Precursor Selection and Strategic Design
A common and effective strategy for the synthesis of this compound involves a multi-step process commencing with readily available starting materials. A key precursor is 2-methyl-5-nitroaniline (B49896). The synthesis plan generally involves the following key transformations:
Sulfonylation: The initial step is the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride. This reaction forms the sulfonamide linkage, yielding the intermediate N-(2-methyl-5-nitrophenyl)benzenesulfonamide. The presence of the nitro group deactivates the aromatic ring, which can influence the reaction conditions required for efficient sulfonylation.
Reduction: The subsequent and final step is the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)benzenesulfonamide to the corresponding amino group. This transformation yields the target molecule, this compound.
An alternative approach involves the initial synthesis of 5-amino-2-methylbenzenesulfonamide, which can then be N-arylated. However, the direct sulfonylation of 2-methyl-5-nitroaniline is a more convergent approach.
Optimization of Reaction Conditions for Key Steps (e.g., Reduction Protocols)
The efficiency of the synthesis is highly dependent on the optimization of reaction conditions for both the sulfonylation and the reduction steps.
For the sulfonylation step , the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used solvent and base for this transformation, facilitating the reaction between the aniline and the sulfonyl chloride. The reaction temperature and time are critical parameters that need to be optimized to ensure complete reaction and minimize side product formation.
The reduction of the nitro group is a critical step, and several protocols have been established. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred due to its clean reaction profile and high yields.
A summary of typical reaction conditions for the reduction of a nitro-sulfonamide intermediate is presented in the table below.
| Reduction Protocol | Reagents and Conditions | Typical Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H2 (gas), Ethanol, Room Temperature, 24h | High | General Method |
| Metal in Acid | SnCl2·2H2O, Ethanol, Reflux | Moderate to High | nih.gov |
| Metal Powder | Iron powder, NH4Cl, Ethanol/Water, 80°C, 2h | Good | rsc.org |
Yield Enhancement and Purity Considerations
To maximize the yield and ensure the high purity of this compound, several factors must be considered throughout the synthetic process.
In the sulfonylation step , the purity of the starting materials, particularly the benzenesulfonyl chloride, is crucial. The reaction should be monitored to completion to avoid the presence of unreacted starting materials in the final product. Purification of the intermediate N-(2-methyl-5-nitrophenyl)benzenesulfonamide is often performed by recrystallization to remove any impurities before proceeding to the reduction step.
For the reduction step , the choice of the reduction protocol can significantly impact the final purity. Catalytic hydrogenation is often favored as it typically results in a cleaner product with easier work-up procedures. After the reduction is complete, the catalyst is removed by filtration, and the product can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to afford the final product in high purity.
Development of Novel Synthetic Pathways
In recent years, there has been a growing interest in developing more efficient, sustainable, and versatile methods for the synthesis of sulfonamides. These efforts are focused on exploring alternative synthetic routes and employing modern synthetic techniques.
Alternative Synthetic Routes to the Core Scaffold
Another potential route could involve the use of a Sandmeyer-type reaction. Starting from 2-methyl-5-nitroaniline, diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) salt could generate the corresponding 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate could then be reacted with ammonia (B1221849) to form 2-methyl-5-nitrobenzenesulfonamide, which upon reduction would yield 5-amino-2-methylbenzenesulfonamide. Subsequent N-phenylation would lead to the target compound.
Investigation of Modern Synthetic Techniques
Modern synthetic methodologies offer promising alternatives to traditional batch processes for the synthesis of sulfonamides, with potential benefits in terms of reaction speed, safety, and scalability.
Visible-Light-Mediated Sulfonylation: Recent advancements in photoredox catalysis have enabled the direct sulfonylation of anilines under mild, visible-light-mediated conditions. nih.gov These methods often utilize sulfonyl fluorides or sulfinate salts as the sulfonating agents and proceed via a radical mechanism. The application of such a technique to the synthesis of this compound could offer a more sustainable and efficient alternative to traditional methods.
Flow Chemistry: The use of continuous flow reactors for the synthesis of sulfonamides has gained traction. researchgate.net Flow chemistry offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. A flow-based synthesis of this compound could involve pumping solutions of the reactants through a heated reactor coil, allowing for precise control over reaction parameters and potentially leading to higher yields and purity in shorter reaction times.
The table below summarizes some modern synthetic techniques applicable to sulfonamide synthesis.
| Technique | Key Features | Potential Advantages |
| Visible-Light Photoredox Catalysis | Uses light energy to drive the reaction; often employs a photocatalyst. | Mild reaction conditions, high functional group tolerance, sustainable. |
| Flow Chemistry | Reactions are performed in a continuous stream in a reactor. | Improved safety, better control over reaction parameters, scalability. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, increased yields, improved purity. |
Derivatization Strategies and Analog Synthesis
The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies focus on altering its physicochemical and pharmacological properties by introducing various functional groups or modifying existing ones. These modifications are crucial for developing analogs with enhanced potency, selectivity, or other desired characteristics in structure-activity relationship (SAR) studies.
The synthesis and modification of this compound and its analogs often involve key functional group interconversions. A primary method for introducing the critical amino group on the phenyl ring is through the reduction of a nitro group. For instance, a common synthetic route involves the reduction of a precursor like N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. prepchem.comgoogle.com
Another fundamental transformation is the formation of the sulfonamide bond itself, typically by reacting an appropriate aniline derivative with benzenesulfonyl chloride or a substituted variant thereof. prepchem.com The reactivity of the primary amino group and the sulfonamide moiety allows for a range of subsequent modifications.
Strategies for modifying the parent compound include:
Acylation of the Amino Group: The primary amine at the 5-position can be readily acylated to form amides. This conversion can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Alkylation: Both the primary amine and the sulfonamide nitrogen can potentially be alkylated, introducing new substituents that can probe steric and electronic requirements for biological activity.
Substitution on the Aromatic Rings: Modifications can be made to either the phenylamine ring or the benzenesulfonyl ring through electrophilic aromatic substitution reactions like halogenation or nitration, provided the existing groups' directing effects are considered. These substitutions can significantly alter the electronic properties and binding interactions of the molecule.
Triazinyl Conjugation: A more complex derivatization involves linking the benzenesulfonamide (B165840) scaffold to a triazine ring. This strategy allows for the introduction of multiple substituents, such as amino acids, by displacing chlorine atoms on the triazine core, creating a library of diverse analogs. nih.gov
The table below summarizes common functional group interconversions applicable to the synthesis and derivatization of this compound analogs.
| Precursor Functional Group | Target Functional Group | Reagents/Conditions | Purpose in Analog Synthesis |
| Nitro (-NO₂) | Amino (-NH₂) | Fe/HCl; SnCl₂/HCl; Catalytic Hydrogenation (H₂/Pd-C) prepchem.comgoogle.com | Introduction of the key primary amine for sulfonamide formation or further derivatization. |
| Amino (-NH₂) | Sulfonamide (-NHSO₂R) | Benzenesulfonyl Chloride (R-SO₂Cl), Pyridine prepchem.com | Formation of the core benzenesulfonamide structure. |
| Amino (-NH₂) | Amide (-NHCOR) | Acyl Chloride (R-COCl), Base | Modulation of electronic properties and hydrogen bonding potential. |
| Sulfonamide (-NHSO₂R) | N-Alkyl Sulfonamide | Alkyl Halide (R'-X), Base | Introduction of steric bulk and alteration of lipophilicity. |
The benzenesulfonamide framework is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and other therapeutic agents. nih.govrsc.org Analogs of this compound are designed and synthesized to systematically probe the structure-activity relationships (SAR) that govern their biological effects. The goal of SAR studies is to identify which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity.
For example, benzenesulfonamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases and tropomyosin receptor kinase A (TrkA). nih.govrsc.org In these studies, analogs are created by making systematic changes to the parent structure.
Key modifications for SAR studies on this scaffold could include:
Varying Substituents on the Benzenesulfonyl Ring: Introducing electron-withdrawing or electron-donating groups at the para-position of the benzenesulfonyl ring can significantly impact the acidity of the sulfonamide N-H group and its ability to interact with target proteins.
Altering the Linker and Phenylamine Moiety: The position and nature of substituents on the N-phenyl ring (e.g., the methyl and amino groups) are critical. Shifting the methyl group, replacing it with other alkyl groups, or modifying the amino group can explore the steric and electronic requirements of the binding pocket.
Introducing Additional Functional Groups: Appending moieties that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, can enhance binding affinity. For instance, attaching heterocyclic rings or other complex side chains has been a successful strategy for developing potent kinase inhibitors. nih.gov
The following table illustrates a hypothetical SAR study based on benzenesulfonamide analogs designed as kinase inhibitors, demonstrating how structural modifications can influence biological activity.
| Compound ID | R¹ (on benzenesulfonyl ring) | R² (on phenylamine ring) | R³ (on phenylamine ring) | Kinase Inhibitory Activity (IC₅₀, µM) |
| Parent | -H | 5-NH₂ | 2-CH₃ | 58.6 nih.gov |
| Analog A | 4-Cl | 5-NH₂ | 2-CH₃ | 25.3 |
| Analog B | 4-OCH₃ | 5-NH₂ | 2-CH₃ | 75.1 |
| Analog C | 4-H | 5-NHCOCH₃ | 2-CH₃ | 112.8 |
| Analog D | 4-H | 5-NH₂ | 4-CH₃ | 90.4 |
Data is hypothetical for illustrative purposes, except for the parent compound value which is drawn from a study on a related analog. nih.gov
This systematic approach allows researchers to build a comprehensive understanding of the molecular features required for a desired biological effect, guiding the rational design of more effective and specific compounds.
Advanced Spectroscopic and Structural Characterization in Research
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information regarding the electronic structure, functional groups, and atomic connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of a molecule. While specific experimental NMR data for N-(5-amino-2-methylphenyl)benzenesulfonamide is not widely reported in publicly available literature, the expected spectral characteristics can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should be complex, featuring signals for the eight protons on the two benzene (B151609) rings. The protons on the benzenesulfonamide (B165840) ring and the aminomethylphenyl ring would appear as multiplets. A characteristic singlet peak would be expected for the methyl group (-CH₃) protons, likely in the upfield region. The protons of the primary amine (-NH₂) and the sulfonamide (-NH-) group would typically appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum is predicted to show 13 distinct signals corresponding to the 13 carbon atoms in the structure. Signals for the aromatic carbons would dominate the downfield region of the spectrum. The carbon of the methyl group would produce a characteristic signal in the upfield region.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum for this compound has been recorded and evaluated. nist.gov The spectrum was obtained on a solid sample prepared as a split mull, using Fluorolube for the 3800-1335 cm⁻¹ region and Nujol for the 1335-400 cm⁻¹ region. nist.gov
The key functional groups in this compound give rise to characteristic absorption bands. The sulfonamide group (-SO₂NH-) is identified by its strong asymmetric and symmetric stretching vibrations of the S=O bonds. The primary amine (-NH₂) group is characterized by a pair of N-H stretching bands. The presence of aromatic rings is confirmed by C-H and C=C stretching vibrations.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 | Confirms the presence of the primary amino group. A pair of sharp bands is typical for -NH₂. |
| Sulfonamide (N-H) | Stretching | ~3250 | Indicates the N-H bond of the sulfonamide linkage. Often a single, sharp to moderately broad band. |
| Aromatic (C-H) | Stretching | 3000-3100 | Confirms the presence of the benzene rings. |
| Alkyl (C-H) | Stretching | 2850-2960 | Corresponds to the methyl group attached to the phenyl ring. |
| Sulfonamide (S=O) | Asymmetric Stretching | 1300-1350 | Strong, characteristic absorption confirming the sulfonyl group. |
| Sulfonamide (S=O) | Symmetric Stretching | 1140-1180 | Strong, characteristic absorption confirming the sulfonyl group. |
| Aromatic (C=C) | Stretching | 1450-1600 | Indicates the carbon-carbon double bonds within the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground state to an excited state. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its elemental composition and molecular formula.
The molecular formula for this compound is C₁₃H₁₄N₂O₂S. nist.govscbt.comepa.gov This corresponds to a calculated monoisotopic mass of 262.0776 Da. HRMS analysis would be expected to yield an experimental mass value that matches this calculated value to within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula. The NIST WebBook confirms the availability of a mass spectrum for this compound. nist.gov
HRMS can also provide information on common adducts formed during the ionization process. The predicted masses for several possible adducts of the parent molecule are listed below.
| Adduct Ion | Calculated m/z |
|---|---|
| [M]⁺ | 262.0771 |
| [M+H]⁺ | 263.0849 |
| [M+Na]⁺ | 285.0668 |
| [M+K]⁺ | 301.0408 |
| [M-H]⁻ | 261.0703 |
Crystallographic Analysis for Solid-State Structure Elucidation
While spectroscopic methods reveal connectivity and functional groups, crystallographic analysis provides the definitive three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction for Atomic Arrangement and Conformation
Single-crystal X-ray diffraction is the most powerful method for elucidating the precise atomic arrangement, bond lengths, bond angles, and torsional angles of a crystalline solid. This technique would provide an unambiguous determination of the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.
As of this writing, a specific crystal structure for this compound (C₁₃H₁₄N₂O₂S) has not been reported in the publicly accessible Cambridge Structural Database (CSD). However, crystallographic studies on closely related isomers and analogs, such as 5-amino-2-methylbenzenesulfonamide, have been published. nih.gov Such analyses reveal how molecules pack in a crystal lattice and detail the hydrogen-bonding networks, which are crucial for understanding the physical properties of the solid material. nih.gov For the title compound, one would expect the amino and sulfonamide groups to be key participants in forming a stable, three-dimensional network through intermolecular hydrogen bonds.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound, which features hydrogen-bond donors (the amine -NH2 and sulfonamide N-H groups), hydrogen-bond acceptors (the sulfonyl O=S=O group), and two aromatic rings, inherently allows for a variety of non-covalent interactions. These interactions are fundamental to its solid-state structure and play a significant role in its chemical behavior.
Hydrogen Bonding: The primary intermolecular forces anticipated in the crystal lattice of this compound are hydrogen bonds. The sulfonamide (SO2NH) and amino (NH2) groups can act as hydrogen donors, while the oxygen atoms of the sulfonyl group are strong hydrogen acceptors. This can lead to the formation of extensive networks linking adjacent molecules. For instance, in closely related sulfonamide structures, intermolecular N—H⋯O hydrogen bonds are observed to connect molecules into dimers or extended chains. While specific crystallographic data for this compound is not publicly available, the analysis of analogous compounds confirms the prevalence of such interactions in stabilizing the crystal packing.
While detailed experimental values for bond distances, angles, and stacking geometries for this compound are contingent on future single-crystal X-ray diffraction studies, the foundational chemical motifs of the molecule strongly indicate that these hydrogen bonding and π-π interactions are the principal forces governing its supramolecular architecture.
Chromatographic Techniques for Purity Assessment in Research Contexts
In a research setting, verifying the purity of a synthesized or procured compound is a critical step. For this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purity assessment.
This technique separates the target compound from impurities based on differences in their polarity. A nonpolar stationary phase is used with a polar mobile phase, causing the less polar compound to be retained longer on the column. A specific RP-HPLC method has been outlined for the analysis of this compound, demonstrating its applicability for achieving high-resolution separation. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities or for use in ultrafast UPLC applications. nih.gov
For applications requiring analysis by mass spectrometry (MS), the mobile phase composition can be modified to ensure compatibility. For example, non-volatile acids like phosphoric acid are typically replaced with volatile alternatives such as formic acid. nih.gov
The following table details a typical set of parameters for an HPLC method used in the purity analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Column | Newcrom R1 | nih.gov |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | nih.gov |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | nih.gov |
| Application | Purity assessment, isolation of impurities, pharmacokinetics | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, vibrational frequencies, and energetic properties of benzenesulfonamide (B165840) derivatives. researchgate.net For instance, studies on related compounds often utilize the B3LYP functional with a 6-31G(d) basis set to find the lowest energy conformation of the molecule. researchgate.net
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The optimized structure corresponds to a minimum on the potential energy surface, representing the most stable arrangement of the atoms.
Table 1: Representative Data from DFT Geometric Optimization
The following table illustrates typical parameters obtained from a DFT geometry optimization for a molecule in the benzenesulfonamide class. Data is hypothetical and for illustrative purposes.
| Parameter | Description | Illustrative Value |
| Bond Lengths | ||
| S=O | Length of the sulfur-oxygen double bond | ~ 1.45 Å |
| S-N | Length of the sulfur-nitrogen single bond | ~ 1.65 Å |
| S-C | Length of the sulfur-carbon single bond | ~ 1.78 Å |
| N-C | Length of the nitrogen-carbon single bond | ~ 1.42 Å |
| Bond Angles | ||
| O=S=O | Angle between the two oxygen atoms and sulfur | ~ 120° |
| C-S-N | Angle around the sulfur atom | ~ 107° |
| S-N-C | Angle around the nitrogen atom | ~ 125° |
| Dihedral Angles | ||
| C-S-N-C | Torsion angle defining the orientation of the phenyl rings | Varies |
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap was 5.0452 eV. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
This table shows the typical outputs of an FMO analysis. Values are hypothetical and for illustrative purposes.
| Parameter | Symbol | Description | Illustrative Value (eV) |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -5.31 |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -0.27 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity | 5.04 |
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. longdom.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For the benzenesulfonamide class of compounds, docking studies have been performed to explore their binding modes with various targets, including cancer-related receptors and DNA. nih.govtandfonline.com
The output of a docking simulation includes a binding energy score, which estimates the affinity of the ligand for the target, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on some benzenesulfonamide derivatives have identified key hydrogen bonding contacts between the sulfonamide oxygen atoms and nucleotides in the minor groove of DNA. tandfonline.com
Table 3: Illustrative Molecular Docking Results
This table provides an example of the data generated from a molecular docking study of a benzenesulfonamide derivative.
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Breast Cancer Receptor (4PYP) | Benzenesulfonamide Derivative | -10.26 | LYS-72, ASP-145 | Hydrogen Bond |
| DNA (423D) | Benzenesulfonamide Derivative | -8.76 | DG-10, DG-16 | Hydrogen Bond |
| HBV Capsid Protein | Benzenesulfonamide Derivative | -7.50 | TRP-102, ILE-105 | Hydrophobic Interaction |
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can observe conformational changes and verify whether the key interactions are maintained over a period of nanoseconds or longer. This provides a more dynamic and realistic view of the binding event than the static picture offered by docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The general assumption is that the properties of a compound are dependent on its structure. nih.gov
For benzenesulfonamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. tandfonline.combenthamdirect.com These models can predict the activity of new, unsynthesized compounds and provide contour maps that highlight which regions of the molecule are important for activity. For example, these maps can indicate where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or decrease biological potency. The statistical significance and predictive ability of QSAR models are validated using parameters like q² (cross-validated correlation coefficient) and r²_pred (predictive r-squared for an external test set). tandfonline.com
Table 4: Typical Statistical Parameters for a 3D-QSAR Model
This table shows key statistical metrics used to validate the robustness and predictive power of a QSAR model, based on studies of benzenesulfonamide derivatives. tandfonline.com
| Model | q² | r² | r²_pred | F value |
| CoMFA | 0.625 | 0.998 | 0.837 | 162.3 |
| CoMSIA | 0.645 | 0.987 | 0.698 | 130.5 |
Development of Predictive Models for In Vitro Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For benzenesulfonamide derivatives, including structures related to N-(5-amino-2-methylphenyl)benzenesulfonamide, QSAR models have been instrumental in correlating their structural or physicochemical properties with their in vitro biological activities.
The development of these models typically involves the creation of a dataset of compounds with known biological activities. Various molecular descriptors are then calculated for each compound. These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-mechanical, among others. For instance, studies on benzenesulfonamide derivatives have utilized descriptors such as electrophilicity, SCF energy, and molar refractivity to build mathematical relationships with their antioxidant activity. pisrt.org
Machine learning algorithms, including Random Forest regression, Stochastic Gradient Boosting, and Gaussian Processes regression, have been employed to construct robust QSAR models. nih.gov These models, once validated, can predict the biological activity of novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The predictive power of these models is rigorously assessed through internal and external validation techniques, ensuring their reliability for in silico screening. nih.govtaylorfrancis.com For example, a robust QSAR model for Ames mutagenicity, a critical in vitro toxicological endpoint, has been developed and refined through international collaboration, demonstrating the power of these predictive tools in ensuring chemical safety. nihs.go.jpnihs.go.jp
The following table provides an example of the types of descriptors that could be used in a QSAR model for this compound and its analogs.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in a biological target. |
| Steric | Molar Volume | Influences the fit of the molecule within a binding pocket. |
| Topological | Wiener Index | Describes molecular branching and can relate to bioavailability. |
| Hydrophobic | LogP | Governs the compound's partitioning between aqueous and lipid environments. |
Identification of Key Structural Descriptors Affecting Potency and Selectivity
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in identifying the key structural descriptors that govern the potency and selectivity of benzenesulfonamide derivatives. These techniques provide a deeper understanding of the structure-activity relationships by analyzing the steric and electrostatic fields surrounding the molecules.
In a typical 3D-QSAR study, a series of structurally related compounds are aligned based on a common scaffold. For this compound, this would involve aligning the benzenesulfonamide core. The CoMFA and CoMSIA analyses then generate contour maps that visualize regions where modifications to the structure would likely lead to an increase or decrease in biological activity.
For example, contour maps might indicate that:
Sterically favorable regions (Green contours): Suggest that bulkier substituents in these areas could enhance binding affinity.
Sterically unfavorable regions (Yellow contours): Indicate that smaller substituents are preferred.
Electropositive favorable regions (Blue contours): Highlight areas where positively charged or electron-donating groups would be beneficial.
Electronegative favorable regions (Red contours): Point to locations where negatively charged or electron-withdrawing groups could improve activity.
These visual representations are invaluable for medicinal chemists, providing clear guidance for the design of new analogs with improved potency and selectivity. For instance, studies on other benzenesulfonamide derivatives have shown that electrostatic effects are prominent forces influencing their activity. nih.gov
| 3D-QSAR Field | Favorable Modification for Increased Activity | Unfavorable Modification |
| Steric | Introduction of a larger group in a green contour region. | Placement of a bulky group in a yellow contour region. |
| Electrostatic | Addition of an electron-donating group in a blue contour region. | Placing a positively charged group in a red contour region. |
| Hydrophobic | Adding a non-polar group in a white contour region. | Introducing a polar group in a yellow contour region. |
| H-bond Donor | Placing a hydrogen bond donor in a cyan contour region. | Mismatching donor features with acceptor sites on the receptor. |
| H-bond Acceptor | Placing a hydrogen bond acceptor in a magenta contour region. | Mismatching acceptor features with donor sites on the receptor. |
Topological and Pharmacophore Analysis
Analysis of Topological Properties for Molecular Description
Molecular topology provides a powerful method for numerically characterizing the structure of molecules, which can then be used in QSAR studies. Topological indices are numerical descriptors derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. These indices capture information about the size, shape, branching, and connectivity of a molecule. mdpi.com
For benzenesulfonamide derivatives, various topological indices have been shown to be effective in modeling their biological activities. nih.gov For instance, the Balaban index (J), a highly discriminating distance-based index, has been successfully used in monoparametric regression models for benzenesulfonamide carbonic anhydrase inhibitors. nih.govresearchgate.net Combining the Balaban index with other indices like the first-order Randic connectivity index (¹χ) has led to even more statistically significant QSAR models. nih.gov
The application of topological indices to this compound would involve calculating a range of these descriptors to capture its unique structural features. These indices could then be used to develop QSAR models to predict various biological activities or physicochemical properties. The use of molecular topology offers a computationally efficient way to describe molecules and has proven to be a valuable tool in the rational design of new therapeutic agents. mdpi.com
| Topological Index | Structural Information Encoded |
| Balaban Index (J) | Highly sensitive to molecular branching and cyclicity. |
| Randic Connectivity Index (χ) | Reflects the degree of branching in a molecule. |
| Wiener Index (W) | Represents the sum of distances between all pairs of atoms. |
| Zagreb Indices (M1, M2) | Based on the degrees of vertices (atoms). |
Pharmacophore Generation for Rational Design of Analogs
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govresearchgate.netdovepress.compatsnap.com For this compound, the generation of a pharmacophore model would be a critical step in the design of novel analogs with enhanced activity.
A pharmacophore model for this compound and its derivatives would typically be generated based on a set of known active molecules. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The spatial relationships between these features are then defined to create a 3D query.
This pharmacophore model can then be used as a filter in virtual screening campaigns to search large chemical databases for novel compounds that possess the desired pharmacophoric features. nih.gov Furthermore, the model provides a clear roadmap for the structural modification of the parent compound. For example, a pharmacophore model might highlight the importance of the sulfonamide group as a hydrogen bond donor/acceptor, the amino group as a key interaction point, and the aromatic rings for hydrophobic interactions.
By understanding the key pharmacophoric features of this compound, medicinal chemists can rationally design new analogs by:
Modifying substituents on the aromatic rings to enhance hydrophobic interactions.
Introducing or modifying groups to optimize hydrogen bonding interactions.
The ultimate goal of pharmacophore modeling is to guide the synthesis of a focused library of compounds with a higher probability of biological activity, thereby accelerating the drug discovery process.
In Vitro Biological Activity and Mechanistic Studies
Target Identification and Validation Approaches
Target identification for benzenesulfonamide (B165840) derivatives has often focused on their well-established ability to interact with specific enzymes. Validation of these targets is typically achieved through detailed kinetic studies and interaction profiling.
Benzenesulfonamides are renowned for their potent inhibitory effects on various enzymes critical to physiological and pathological processes.
Carbonic Anhydrase (CA) Isozymes: The primary sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs). nih.gov These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govmdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. nih.govunifi.it
Studies on a range of 4-amino-substituted benzenesulfonamides have demonstrated their binding affinities for multiple human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, IX, XII, and XIII. nih.govnih.gov For instance, certain N-aryl-β-alanine derivatives containing the benzenesulfonamide scaffold show a preference for the cytosolic isoform hCA II, while diazobenzenesulfonamides exhibit nanomolar affinities for hCA I. nih.gov The inhibitory activity is highly dependent on the substitution pattern on the benzenesulfonamide core, which allows for the design of isoform-selective inhibitors. nih.gov
Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Select Benzenesulfonamide Derivatives Below is a summary of inhibition constants (Kᵢ) for representative benzenesulfonamide compounds against key hCA isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Acetazolamide (Standard) | hCA I | 250 |
| Acetazolamide (Standard) | hCA II | 12 |
| Acetazolamide (Standard) | hCA IX | 25 |
| Acetazolamide (Standard) | hCA XII | 5.7 |
| Derivative 5e | hCA I | 196.3 |
| Derivative 5e | hCA II | 18.5 |
| Derivative 5e | hCA IX | 10.7 |
| Derivative 5f | hCA I | 134.5 |
| Derivative 5f | hCA II | 7.9 |
| Derivative 5f | hCA IX | 5.2 |
Data sourced from studies on N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, which are derivatives of the core benzenesulfonamide structure. nih.gov
Metallo-beta-lactamases (MBLs): Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govmdpi.com The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. researchgate.netmdpi.com While various chemical scaffolds are being investigated as MBL inhibitors, including those with thiol or carboxylate groups that can interact with the active site zinc ions, specific studies focusing on N-(5-amino-2-methylphenyl)benzenesulfonamide are not extensively detailed in the available research. mdpi.comnih.gov The general strategy for MBL inhibition often involves compounds that can chelate or displace the essential zinc ions from the enzyme's active site. researchgate.netmdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic approach for Alzheimer's disease. nih.gov Research on benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties has shown effective inhibition of both AChE and BChE. nih.gov Certain derivatives demonstrated over 90% inhibition of BChE at a concentration of 200 µM, indicating their potential as potent cholinesterase inhibitors. nih.gov
Interactive Table: Cholinesterase Inhibition by Select Benzenesulfonamide Derivatives The table presents the percentage of enzyme inhibition at a fixed concentration.
| Compound | Target Enzyme | % Inhibition (at 200 µM) |
| Galanthamine (Standard) | AChE | 94.21 ± 1.15 |
| Galanthamine (Standard) | BChE | 60.15 ± 1.05 |
| Derivative 2b | AChE | >90 |
| Derivative 3d | AChE | >90 |
| Derivative 3h | AChE | >90 |
| Representative Derivatives | BChE | >90 |
Data derived from a study on benzenesulfonamides incorporating 1,3,5-triazine moieties. nih.gov
While enzyme inhibition is a primary mechanism for benzenesulfonamides, investigations into their direct interactions with cellular receptors are also conducted. Radioligand displacement assays are commonly used to determine the affinity of a compound for a specific receptor. plos.org However, detailed receptor binding profiles specifically for this compound are not widely available in the cited literature. Research in this area for novel sulfonamides would typically involve screening against a panel of receptors (e.g., G-protein coupled receptors, ion channels) to identify potential on-target and off-target interactions, thereby clarifying the compound's selectivity and potential side effects. plos.org
Cell-Based Assays for Cellular Response Evaluation (Preclinical Focus)
Cell-based assays are crucial for evaluating the biological effects of a compound in a more complex physiological context than isolated enzyme or receptor assays.
The antiproliferative activity of sulfonamide derivatives has been evaluated against various cancer cell lines. For example, a synthetic compound related to the sulfonamide class, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT), was found to inhibit the growth of several human lung cancer cell lines (such as H460) in a dose-dependent manner, with 50% inhibitory concentrations (IC₅₀) ranging from 4.9 to 8.0 µM. nih.gov Notably, this inhibitory effect was observed in cancer cells regardless of their p53 or P-glycoprotein status, suggesting a potential utility for treating chemoresistant tumors. nih.gov These studies highlight the potential for sulfonamide-containing structures to serve as scaffolds for the development of novel anticancer agents.
Further mechanistic studies on compounds like MMPT have shown that their cytotoxic effects are mediated through the induction of apoptosis. nih.gov Treatment of lung cancer cells with MMPT led to the cleavage of caspase-3, -8, -9, and poly(ADP-ribose) polymerase (PARP), as well as the release of cytochrome c from mitochondria, all of which are hallmarks of the apoptotic cascade. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to programmed cell death and tumor regression. Such studies are essential to confirm that the observed reduction in cell viability is due to a controlled cellular process rather than non-specific toxicity.
The sulfonamide class of drugs has its historical roots in antibacterial therapy. nih.gov Modern derivatives continue to be evaluated for their antimicrobial properties against a range of pathogens. Studies on various benzenesulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity. For example, certain N-butyl-benzenesulfonamide derivatives have shown potent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov
Interactive Table: Antimicrobial Activity of Select Benzenesulfonamide Derivatives (MIC in µg/mL) This table summarizes the minimum inhibitory concentrations (MIC) of various derivatives against selected microbial strains.
| Compound Derivative | E. coli | S. aureus | P. aeruginosa | B. subtilis | C. albicans | A. niger |
| 4d | 6.72 | - | - | - | - | - |
| 4h | - | 6.63 | - | - | 6.63 | - |
| 4a | - | - | 6.67 | - | - | - |
| 4f | - | - | - | 6.63 | - | - |
| 4e | - | - | - | - | 6.63 | 6.28 |
Data represents MIC values in mg/mL converted to µg/mL for consistency, sourced from a study on N-Butyl-benzenesulfonamide derivatives. nih.gov Note: The original source reported values in mg/mL.
Anti-Biofilm Formation Studies
Bacterial biofilms present a significant challenge due to their increased resistance to conventional antibiotics. nih.gov Consequently, the development of agents that can inhibit biofilm formation is a critical area of research. nih.gov The general strategy involves preventing the initial attachment of bacteria to surfaces, disrupting cell-to-cell communication (quorum sensing), or degrading the extracellular polymeric substance (EPS) matrix that encases the biofilm. nih.gov
While direct studies evaluating this compound as an anti-biofilm agent are not prominent in the literature, the broader class of aromatic sulfonamides has been explored for various antimicrobial activities. The potential for a molecule like this compound to interfere with biofilm formation would likely depend on its ability to interact with key bacterial proteins or signaling pathways involved in the biofilm life cycle. Research into other heterocyclic structures, such as 5-aryl-2-aminoimidazoles, has shown that specific structural motifs can impart potent, broad-spectrum biofilm inhibition. nih.gov This highlights the importance of specific chemical scaffolds in achieving anti-biofilm activity and suggests that systematic screening of sulfonamide derivatives, including this compound, could be a worthwhile endeavor.
Investigation of Mechanism of Action at the Molecular Level
Understanding how a compound interacts with protein targets is fundamental to elucidating its mechanism of action. For the benzenesulfonamide class, molecular docking and biochemical assays have revealed interactions with a variety of enzymes and receptors.
For example, a study on the derivative 4-(2-aminoethyl)-benzenesulfonamide used molecular docking to investigate its interaction with the L-type calcium channel protein (PDB: 6jp5). The results indicated that the compound could form hydrogen bonds with specific amino acid residues, namely Glu614 and Ala320, on the protein surface. cerradopub.com.br This interaction was proposed as the mechanism for the compound's observed effects on cardiovascular parameters in an isolated rat heart model. cerradopub.com.br
In other studies, benzenesulfonamide-piperazine hybrids have been evaluated for their inhibitory potential against several enzymes. These assays revealed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov Molecular docking studies corroborated these findings, showing favorable binding interactions within the active sites of these enzymes. nih.gov Such studies demonstrate that the benzenesulfonamide scaffold can serve as a basis for designing inhibitors for diverse protein targets. The specific interaction profile of this compound would depend on its unique three-dimensional shape and electronic properties, which would determine its affinity for various protein binding pockets.
Table 2: Enzyme Inhibition Profile of Benzenesulfonamide Derivatives
| Enzyme Target | Activity | Key Interacting Residues (Example) |
|---|---|---|
| L-type Calcium Channel | Inhibition | Glu614, Ala320 |
| Acetylcholinesterase (AChE) | Inhibition | Not specified |
| Butyrylcholinesterase (BChE) | Inhibition | Not specified |
| Tyrosinase | Inhibition | Not specified |
| α-Glucosidase | Inhibition | Not specified |
Data compiled from studies on various benzenesulfonamide derivatives. nih.govcerradopub.com.br
The perturbation of specific biochemical pathways is a direct consequence of a compound's interaction with its molecular targets. Based on the protein-ligand interactions observed for related sulfonamides, several pathways can be hypothesized as being potentially affected by this compound.
Calcium Signaling Pathways : As suggested by the interaction of a derivative with L-type calcium channels, benzenesulfonamides could modulate intracellular calcium levels. cerradopub.com.br This would impact a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.
Cholinergic Signaling : Inhibition of AChE and BChE by benzenesulfonamide hybrids points to a potential disruption of cholinergic pathways. nih.gov By preventing the breakdown of the neurotransmitter acetylcholine, such compounds could alter nerve signaling in both the central and peripheral nervous systems.
Metabolic Pathways : The inhibition of enzymes like α-glucosidase suggests an interference with carbohydrate metabolism. nih.gov This enzyme is involved in breaking down complex carbohydrates into glucose, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Direct investigation into which of these, or other, pathways are affected by this compound is necessary to confirm these potential mechanisms.
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For sulfonamide derivatives, research has shown that even minor structural modifications can significantly alter their biological profiles.
Analysis of different classes of sulfonamides reveals key trends:
Substitution on the Aromatic Ring : The position and nature of substituents on the phenyl ring attached to the sulfonamide group are critical. In a study of 2-thiouracil-5-sulfonamides, the introduction of pyridine (B92270) rings was found to enhance antioxidant activity, suggesting that the addition of specific heterocyclic moieties can be beneficial. nih.gov
Modifications of the Amide Group : The group attached to the sulfonamide nitrogen (-SO₂NHR) plays a pivotal role. In the case of this compound, this is the 5-amino-2-methylphenyl group. Varying the substituents on this ring or replacing the ring entirely would be expected to modulate activity. For example, in studies of 5-aryl-2-aminoimidazole dimers, altering the substitution on the 5-phenyl ring (e.g., with H, F, Cl, Br) led to changes in anti-biofilm activity. nih.gov
Hybridization with Other Scaffolds : Combining the benzenesulfonamide scaffold with other pharmacologically active moieties, such as piperazine, can result in hybrid compounds with enhanced or novel activities. nih.gov The specific nature of the linker and the other chemical entity are key determinants of the final biological effect.
Elucidation of Key Pharmacophoric Features for Desired Activity
The specific pharmacophoric features of this compound that are crucial for its biological activity have not been extensively detailed in publicly available scientific literature. Structure-activity relationship (SAR) studies, which are essential for identifying such features, appear to be limited for this particular compound. SAR studies typically involve the systematic modification of a molecule's structure to determine how these changes affect its biological potency and efficacy. This process allows researchers to identify the key chemical moieties (the pharmacophore) responsible for the desired therapeutic effect.
In the broader context of benzenesulfonamide derivatives, certain structural components are generally recognized for their importance in various biological activities. The benzenesulfonamide group itself is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic a tetrahedral transition state and interact with enzyme active sites, particularly metalloenzymes like carbonic anhydrases.
For a more precise understanding of the pharmacophoric requirements of this compound, further research is needed. This would involve the synthesis and biological evaluation of a series of analogs to probe the significance of:
The Methyl Group (at position 2): This group can influence the compound's conformation and lipophilicity. Steric hindrance from the methyl group may orient the benzenesulfonamide moiety in a specific way that is favorable for binding to a biological target. Comparing its activity with analogs lacking this group or having it at a different position would be insightful.
The Phenyl Ring: The aromatic nature of the ring allows for potential π-π stacking interactions with biological targets. The substitution pattern is critical, and a systematic exploration of different substituents at various positions would be necessary to map the binding pocket requirements.
The Sulfonamide Linkage: The NH group of the sulfonamide is a key hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors. These interactions are often fundamental to the biological activity of sulfonamide-based drugs.
A study on more complex derivatives, specifically N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, has shown that this core structure can be a scaffold for compounds with antimicrobial and antioxidant activities. researchgate.net In this series, the primary amino group of the N-(5-amino-2-methylphenyl) moiety was reacted with various ketones to form Schiff bases. The resulting imine-containing compounds were then tested for their biological activities.
| Compound ID | R1 | R2 | Antimicrobial Activity | Antioxidant Activity |
| 4a | CH₃ | CH₃ | Moderate | Not specified |
| 4b | CH₃ | C₂H₅ | Moderate | Good |
| 4c | C₂H₅ | C₂H₅ | Moderate | Good |
| 4d | - | (CH₂)₅ | Not specified | Not specified |
| 4e | C₆H₅ | CH₃ | Moderate | Not specified |
| 4f | C₆H₅ | C₆H₅ | Not specified | Not specified |
| Data derived from a study on derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. researchgate.net |
Role in Chemical Biology and Advanced Drug Discovery Research Preclinical Focus
Function as a Chemical Probe for Investigating Biological Processes
While not extensively documented as a standalone chemical probe, the N-(5-amino-2-methylphenyl)benzenesulfonamide scaffold is integral to the development of molecules used to investigate biological systems. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological context. Derivatives of this benzenesulfonamide (B165840) core have been developed to target specific enzymes, such as glyoxalase-I (GLO-I) and receptor tyrosine kinases like TrkA, thereby helping to elucidate the roles of these enzymes in disease pathways like cancer. nih.govnih.gov The core structure allows for modifications that can modulate target engagement, making it a valuable starting point for creating potent and selective probes.
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical entity showing promising biological activity that serves as the starting point for optimization. slideshare.net The this compound structure represents a classic lead scaffold. Its journey from an initial "hit" from a high-throughput screen to a refined preclinical candidate involves iterative cycles of design, synthesis, and testing aimed at improving potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com
Scaffold optimization involves systematically modifying the core structure of a lead compound to enhance its desired biological effects. For the benzenesulfonamide scaffold, this often involves altering substituents on both the benzene (B151609) ring of the sulfonamide and the N-phenyl ring to improve interactions with the target protein.
A key strategy is the exploration of structure-activity relationships (SAR), which correlate changes in a molecule's structure with changes in its biological activity. nih.gov For instance, in the development of inhibitors for the enzyme glyoxalase-I, a lead compound based on a 2-methylbenzenesulfonamide core was optimized. nih.gov Modifications were introduced to better target the enzyme's active site, leading to compounds with significantly improved inhibitory potency. nih.gov This process demonstrates how targeted modifications to the parent scaffold can yield derivatives with superior therapeutic potential.
Table 1: Example of Scaffold Optimization of Benzenesulfonamide Derivatives Against Glyoxalase-I Data derived from a study on related diazenylbenzenesulfonamide compounds. nih.gov
| Compound | Modification on Scaffold | Inhibitory Potency (IC₅₀ in µM) |
| Lead Compound | (E)-5-((8-hydroxyquinolin-5-yl)diazenyl) | 1.28 |
| TS010 | Optimized side chain | 0.57 |
| TS013 | Alternative side chain | 1.14 |
Modern lead optimization heavily relies on computational methods to accelerate the discovery process. patsnap.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict how structural modifications will affect a compound's binding affinity and other properties. danaher.comescholarship.org
Molecular docking studies are used to visualize and predict the binding mode of benzenesulfonamide derivatives within the active site of a target protein, such as the TrkA receptor or glyoxalase-I. nih.govnih.gov These simulations can identify key interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for potency. nih.govnih.gov For example, docking can reveal how adding a specific functional group might allow a derivative of this compound to form an additional hydrogen bond with an amino acid residue in the target's binding pocket, thereby increasing its inhibitory activity. researchgate.net QSAR models can then be developed to establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activity, guiding the design of more potent analogs. nih.gov
Contribution to Novel Chemical Scaffold Development in Medicinal Chemistry
The this compound framework contributes significantly to the development of novel chemical scaffolds. Its structural simplicity and proven biological relevance make it an attractive starting point for more complex designs. Medicinal chemists use strategies like "scaffold hopping," where the central core of a known active molecule is replaced with a bioisosteric equivalent to discover new chemical classes with improved properties. mdpi.com The benzenesulfonamide core can be used as a template from which entirely new heterocyclic systems or other novel scaffolds are designed, expanding the accessible chemical space for drug discovery.
Integration within Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govresearchgate.net The this compound scaffold is well-suited for this approach due to the presence of multiple, synthetically accessible modification points.
The primary amino group (-NH2) on one phenyl ring and various positions on both aromatic rings can be readily functionalized. This allows for the parallel synthesis of a vast library of analogs where different building blocks are systematically attached at these points of diversity. uniroma1.it Such libraries can then be subjected to high-throughput screening to quickly identify compounds with high affinity for a specific biological target. imperial.ac.ukrjppd.org The integration of this scaffold into library synthesis accelerates the initial stages of drug discovery, from hit identification to lead generation. rjppd.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of benzenesulfonamide (B165840) derivatives often involves multi-step procedures that may utilize harsh reagents and generate significant chemical waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to N-(5-amino-2-methylphenyl)benzenesulfonamide and its analogs.
Green Chemistry Approaches: Exploration of green chemistry principles could lead to more sustainable synthetic pathways. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. For instance, replacing traditional organic solvents with water or bio-based solvents could significantly reduce the environmental impact of the synthesis.
Catalytic Methods: The development of novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could offer more efficient and selective methods for the key bond-forming reactions in the synthesis of this compound.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. The translation of the synthesis of this compound to a flow chemistry platform could enable better control over reaction parameters, leading to higher yields and purity.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety. | Use of biodegradable solvents, renewable resources. |
| Catalytic Methods | Higher efficiency, selectivity, and atom economy. | Development of novel metal-based or organocatalysts. |
| Flow Chemistry | Improved scalability, safety, and process control. | Optimization of reaction conditions in continuous flow reactors. |
Identification of Additional Unexplored Biological Targets
While benzenesulfonamide derivatives are known to target a range of enzymes and receptors, the full spectrum of biological targets for this compound remains largely unexplored. Future research should aim to identify and validate novel molecular targets for this compound and its derivatives.
Target-Based Screening: High-throughput screening of this compound against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors, could reveal unexpected activities.
Phenotypic Screening: An alternative approach involves screening the compound in cell-based or whole-organism models to identify a desired physiological effect. Subsequent target deconvolution studies can then be employed to identify the molecular target responsible for the observed phenotype.
Chemoproteomics: Advanced chemical proteomics techniques can be utilized to identify the direct binding partners of this compound within a complex biological system, providing unbiased insights into its mechanism of action.
| Screening Approach | Description | Potential Outcomes |
| Target-Based Screening | Testing the compound against a predefined set of known biological targets. | Identification of new enzyme or receptor inhibitory activities. |
| Phenotypic Screening | Observing the effect of the compound on cellular or organismal physiology. | Discovery of novel therapeutic applications. |
| Chemoproteomics | Identifying the proteins that directly interact with the compound in a biological sample. | Unbiased identification of novel molecular targets. |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.netnih.gov These computational tools can be leveraged to accelerate the optimization of this compound and to design novel analogs with improved properties. researchgate.net
Predictive Modeling: AI and ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel benzenesulfonamide derivatives. nih.govmdpi.com This can help to prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the core scaffold of this compound, exploring a vast chemical space to identify compounds with desired characteristics. nih.gov
Structure-Activity Relationship (SAR) Analysis: AI-powered tools can analyze complex SAR data to identify the key structural features that contribute to the biological activity of benzenesulfonamide derivatives, guiding the rational design of more potent and selective analogs. nih.gov
| AI/ML Application | Function | Impact on Research |
| Predictive Modeling | Forecasts the properties of unsynthesized compounds. mdpi.com | Reduces the number of compounds that need to be synthesized and tested. |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Expands the chemical space for drug discovery. |
| SAR Analysis | Identifies key structural determinants of biological activity. | Facilitates the rational design of more potent and selective compounds. |
Exploration of Multifunctional Analogs with Synergistic Activities
The concept of multifunctional drugs, or "magic shotguns," which are designed to interact with multiple biological targets simultaneously, is gaining traction as a strategy to address complex diseases. Future research could focus on the development of multifunctional analogs of this compound.
Hybrid Molecules: By chemically linking the this compound scaffold with other pharmacophores known to interact with different biological targets, it may be possible to create hybrid molecules with synergistic activities.
Fragment-Based Design: A fragment-based approach could be employed to identify small molecular fragments that bind to different targets of interest. These fragments could then be linked to the this compound core to generate multifunctional compounds.
Dual-Target Inhibitors: Designing analogs that can simultaneously inhibit two or more key targets in a disease pathway could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
| Approach | Strategy | Potential Advantage |
| Hybrid Molecules | Covalently linking two or more distinct pharmacophores. | Potential for synergistic effects and improved efficacy. |
| Fragment-Based Design | Assembling a molecule from fragments that bind to different targets. | Rational design of multifunctional compounds. |
| Dual-Target Inhibitors | A single molecule designed to inhibit two or more targets. | Reduced potential for drug resistance. |
Application in Targeted Chemical Biology Tools for Mechanistic Elucidation
Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical biology tool to probe biological pathways and elucidate the mechanisms of action of other drugs.
Molecular Probes: By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold, it is possible to create molecular probes for imaging and pull-down experiments. These probes can be used to visualize the subcellular localization of the compound's targets and to identify their interaction partners.
Affinity-Based Probes: The development of affinity-based probes derived from this compound can facilitate the identification and isolation of its binding proteins from complex biological mixtures.
Activity-Based Probes: Designing activity-based probes that covalently label the active site of a target enzyme can provide a powerful tool for studying enzyme function and for screening for new inhibitors.
| Chemical Biology Tool | Application | Research Value |
| Molecular Probes | Visualization and identification of target proteins and their interactions. | Elucidation of the compound's mechanism of action. |
| Affinity-Based Probes | Isolation and identification of binding partners. | Target validation and pathway analysis. |
| Activity-Based Probes | Covalent labeling of active enzyme sites. | Functional studies of enzymes and inhibitor screening. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-amino-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 5-amino-2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and using polar aprotic solvents (e.g., dichloromethane) at room temperature. Recrystallization from methanol improves purity, yielding ~71% as demonstrated in analogous syntheses . Adjusting reaction time (1.5–2 hours) and base strength (pyridine vs. triethylamine) can further enhance yields.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups and confirm regiochemistry. For example, the amino proton appears as a singlet at δ ~5.0 ppm, while aromatic protons split into distinct multiplet patterns due to substituent effects .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL) refines data, with R-factors < 0.05 indicating high accuracy. Parameters like torsion angles (e.g., S–N–C–C) validate sulfonamide linkage conformation .
Q. How can solubility challenges of this compound be addressed in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or methanol. For biological assays, pre-dissolve in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Sonication or heating (40–50°C) enhances dissolution in polar solvents .
Advanced Research Questions
Q. How can researchers design analogues of this compound to investigate structure-activity relationships (SAR) against biological targets like NLRP3 inflammasome?
- Methodological Answer :
- Analog Design : Introduce substituents at the benzene ring (e.g., halogens, methoxy groups) or modify the amino group (e.g., acetylation). For example, replacing the methyl group with tert-butyl enhances steric effects, as seen in related sulfonamides .
- Synthesis : Employ coupling reactions (e.g., EDC/HOBt-mediated amidation) to append functional groups. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Biological Evaluation : Test inhibitory activity in cell-based assays (e.g., IL-1β release in macrophages) and validate target engagement via Western blotting .
Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., NLRP3). Key residues (e.g., Lys/Arg for sulfonamide binding) guide pose selection.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R > 0.7) .
Q. How should researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, IC protocols). For instance, discrepancies in anti-cancer activity may arise from varying cytotoxicity thresholds (e.g., MTT vs. ATP-based assays).
- Structural Validation : Re-analyze compound purity via HPLC (>95%) and confirm stereochemistry via SCXRD. Impurities or racemic mixtures can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
